5-Pentadecene, 15-chloro-, (5Z)-
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Overview
Description
5-Pentadecene, 15-chloro-, (5Z)- is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the 15th position and a double bond at the 5th position in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecene, 15-chloro-, (5Z)- typically involves the chlorination of pentadecene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Pentadecene, 15-chloro-, (5Z)- may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Pentadecene, 15-chloro-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atom or reduce the double bond.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pentadecene or other reduced derivatives.
Substitution: Formation of substituted pentadecene derivatives.
Scientific Research Applications
5-Pentadecene, 15-chloro-, (5Z)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pentadecene, 15-chloro-, (5Z)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Pentadecene: The non-chlorinated analog of 5-Pentadecene, 15-chloro-, (5Z)-.
15-Chloropentadecane: A saturated analog with a chlorine atom at the 15th position but no double bond.
5-Hexadecene, 15-chloro-, (5Z)-: A similar compound with an additional carbon atom in the chain.
Uniqueness
5-Pentadecene, 15-chloro-, (5Z)- is unique due to the presence of both a chlorine atom and a double bond in the Z-configuration
Properties
CAS No. |
71317-66-3 |
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Molecular Formula |
C15H29Cl |
Molecular Weight |
244.84 g/mol |
IUPAC Name |
(Z)-15-chloropentadec-5-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6H,2-4,7-15H2,1H3/b6-5- |
InChI Key |
WMHCASOPQWLUIM-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCl |
Canonical SMILES |
CCCCC=CCCCCCCCCCCl |
Origin of Product |
United States |
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